molecular formula C17H15ClN4O B2635671 N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-04-3

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2635671
CAS No.: 950230-04-3
M. Wt: 326.78
InChI Key: ZXDYOAIAWBBZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry and chemical biology research. This compound is offered for research purposes and is strictly for laboratory use. Research Applications and Value: The 1,2,3-triazole core is a fundamental building block in bioactive compounds, capable of forming various non-covalent interactions, such as hydrophobic interactions and hydrogen bonds, with diverse biological targets . This molecular framework is extensively investigated for its potential in drug discovery, particularly as a scaffold for developing enzyme inhibitors and receptor modulators. Specifically, 1H-1,2,3-triazole-4-carboxamide analogs have been identified as highly potent inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with some analogs demonstrating low nanomolar IC50 values in binding and cellular assays . This makes such compounds valuable chemical tools for studying drug-drug interactions and overcoming PXR-mediated resistance. Furthermore, 1,2,3-triazole-linked hybrids are significant subjects of research in antimicrobial and anticancer agent development . Handling and Safety: This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)15-5-3-2-4-6-15)17(23)19-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYOAIAWBBZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. For this compound, the azide precursor can be 4-chlorobenzyl azide, and the alkyne can be 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

    Amidation Reaction: The carboxylic acid group on the triazole ring is then converted to the carboxamide by reacting with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, potentially forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro group (if present) on the benzyl ring, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits notable anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves disrupting cell cycle progression and inducing apoptosis.

Case Study : A study evaluated the compound's efficacy against K562 and MOLT-4 leukemia cell lines, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogenic bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Case Study : In vitro tests revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli strains .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential in various therapeutic areas:

  • Anticancer Therapy : As an adjunct or alternative to traditional chemotherapy.
  • Antimicrobial Treatments : For infections resistant to conventional antibiotics.
  • Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory effects that warrant further investigation.

Research Findings

Recent research highlights the compound's favorable pharmacokinetic properties, including good absorption and metabolic stability. Computer-aided drug design studies predict an acceptable ADME (Absorption, Distribution, Metabolism, Excretion) profile, suggesting it could be a viable candidate for drug development .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The specific pathways and targets would depend on the biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to similar derivatives with variations in substituents on the triazole ring, benzyl group, or carboxamide moiety. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Yield (%) Melting Point (°C) Key Features
N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (Target) R1 = 4-Cl-benzyl, R2 = phenyl C18H15ClN4O N/A N/A Chlorobenzyl group enhances lipophilicity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) R1 = phenyl, R2 = phenyl C21H15ClN6O 68 133–135 Dual phenyl groups increase steric bulk
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 4-Cl-phenyl, R2 = 2-aminoethyl C12H14ClN5O 88 N/A Aminoethyl group improves solubility
5-Amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-Cl-benzyl, R2 = m-tolyl C18H17ClN4O Discontinued N/A Amino group at C5 modifies electronic properties

Key Observations :

  • Carboxamide modifications: Substituting the carboxamide with groups like 2-aminoethyl (as in ) or m-tolyl (as in ) alters solubility and hydrogen-bonding capacity.
Physical and Spectral Properties
  • Melting points: Chlorinated derivatives (e.g., 3b in , mp 171–172°C) generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular interactions.
  • Spectroscopic data :
    • IR : Carboxamide C=O stretching observed at ~1636 cm⁻¹ in analogs .
    • ¹H-NMR : Methyl groups on triazole resonate at δ ~2.6 ppm, while aromatic protons appear between δ 7.2–8.1 ppm .

Biological Activity

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16ClN5O\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_5\text{O}

Key Features:

  • Contains a triazole ring, which is known for its diverse biological activities.
  • The presence of a chlorobenzyl group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, this compound has shown promising results against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against human leukemic cells.

Case Study:
In vitro studies showed that the compound exhibited significant growth inhibition in leukemia cell lines with an IC50 value of approximately 0.5 µM. This activity was attributed to its ability to induce apoptosis through the activation of caspase pathways and inhibition of NF-κB signaling.

Cell LineIC50 (µM)
HL-60 (Leukemia)0.5
MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)2.5

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • NF-kB Pathway Modulation: By inhibiting NF-kB signaling, the compound prevents the transcription of anti-apoptotic genes.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazole derivatives:

  • Synthesis Variations: Modifying substituents on the triazole ring can significantly impact potency and selectivity against various pathogens or cancer cells.
  • Computational Studies: Molecular docking studies have provided insights into binding affinities and interactions with target proteins.

Q & A

Q. What are the key synthetic pathways and analytical methods for synthesizing and characterizing N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves:

Condensation reactions : Reacting substituted anilines (e.g., 4-chlorobenzylamine) with isocyanides or activated carbonyl intermediates to form the triazole core.

Cyclization : Using sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring .

Carboxamide formation : Coupling the triazole intermediate with a benzyl halide or via amide bond formation.

Q. Characterization :

  • 1H/13C NMR (400 MHz, DMSO-d₆) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (MS) (e.g., ESI-API) to verify molecular weight.
  • Elemental analysis (CHN) to validate purity (>95%) .

Example yields : Similar triazole carboxamides report yields of 82–93% under optimized conditions .

Q. How can researchers address solubility limitations of this compound in aqueous experimental systems?

Methodological Answer:

  • Solubility challenges : The compound’s hydrophobic aromatic and chlorinated groups reduce water solubility, as observed in structurally similar triazole derivatives .
  • Mitigation strategies :
    • Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers.
    • Employ co-solvents (e.g., ethanol, PEG) or surfactants (e.g., Tween-80) to enhance dispersion.
    • Consider salt formation (e.g., hydrochloride salts) to improve solubility .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELXL resolve the crystal structure of this compound?

Methodological Answer:

Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å).

Structure solution : Apply direct methods (e.g., SHELXS) for phase determination .

Refinement : Optimize atomic coordinates and displacement parameters using SHELXL, which handles anisotropic refinement and twin correction .

Validation : Analyze residual density maps and R-factors (e.g., R1 < 0.05 for high-quality data).

Visualization : Use WinGX/ORTEP to generate thermal ellipsoid plots and packing diagrams .

Example : A related triazole-carboxamide structure (C14H16BrN5O) was refined to R1 = 0.039 using SHELXL .

Q. What methodologies resolve contradictions in bioactivity data across studies of triazole carboxamide derivatives?

Methodological Answer: Contradictions may arise from:

  • Structural variations : Minor substituent changes (e.g., 4-chlorobenzyl vs. 4-methylphenyl) alter enzyme binding.
  • Assay conditions : Differences in buffer pH, temperature, or co-solvents affect activity.

Q. Resolution strategies :

Comparative SAR studies : Systematically modify substituents (e.g., halogens, alkyl groups) and test against target enzymes (e.g., COX-2, carbonic anhydrase) .

Orthogonal assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) alongside enzymatic assays.

Purity validation : Ensure >98% purity via HPLC and LC-MS to exclude confounding impurities .

Example : A fluorophenyl-triazole derivative showed COX-2 IC₅₀ = 0.8 μM, while a bromophenyl analog exhibited IC₅₀ = 2.1 μM, highlighting substituent effects .

Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

Structural modifications :

  • Solubility : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the benzyl or triazole moiety.
  • Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl).

Computational modeling : Use molecular docking (AutoDock) and ADMET prediction (SwissADME) to prioritize candidates .

In vitro testing : Assess permeability (Caco-2 assay), metabolic stability (microsomal incubation), and toxicity (HEK293 cell viability).

Example : Methyl-to-cyclopropyl substitution in a triazole analog improved metabolic half-life from 1.2 to 4.7 hours in human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.